molecular formula C8H5ClOS B8412719 4-Chlorobenzo[b]thiophen-7-ol

4-Chlorobenzo[b]thiophen-7-ol

Cat. No.: B8412719
M. Wt: 184.64 g/mol
InChI Key: VQKQFJHNXWVOLO-UHFFFAOYSA-N
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Description

4-Chlorobenzo[b]thiophen-7-ol is a heterocyclic compound featuring a benzo[b]thiophene backbone substituted with a chlorine atom at the 4-position and a hydroxyl group at the 7-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The chlorine substituent enhances electrophilic reactivity, while the hydroxyl group enables hydrogen bonding or deprotonation under basic conditions, influencing its solubility and interaction with biological targets .

The compound is synthesized via multi-step pathways, often involving cyclization and halogenation. For instance, Traynelis et al. described the preparation of related chlorinated benzo[b]thiophene derivatives through cyclopropane ring-opening and subsequent functionalization .

Properties

Molecular Formula

C8H5ClOS

Molecular Weight

184.64 g/mol

IUPAC Name

4-chloro-1-benzothiophen-7-ol

InChI

InChI=1S/C8H5ClOS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H

InChI Key

VQKQFJHNXWVOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Chlorobenzo[b]thiophen-7-ol has been identified as a promising candidate for developing new pharmaceuticals due to its biological activities.

  • Antimicrobial Activity : Substituted benzo[b]thiophenes, including this compound, have demonstrated broad-spectrum antimicrobial activity. Research indicates that these compounds can effectively inhibit strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's structural modifications enhance its efficacy against resistant bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant anticancer activities. For instance, compounds derived from similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism often involves targeting specific pathways associated with cancer cell survival and growth.

Biological Evaluation

The biological evaluation of this compound has revealed several important findings:

  • In Vitro Studies : In vitro assays have demonstrated that compounds with the benzo[b]thiophene core can exhibit potent activity against various pathogens and cancer cells. For example, derivatives have been screened for their ability to inhibit bacterial growth, with some achieving minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
  • Molecular Docking Studies : Computational studies have been employed to understand the binding interactions between this compound derivatives and their biological targets. These studies help predict how modifications to the compound's structure can enhance its binding affinity and therapeutic potential .

Synthesis and Derivation

The synthesis of this compound often involves various chemical reactions that allow for structural modifications to improve biological activity:

Synthesis Method Description
Aryne ReactionA one-step synthesis method has been developed for creating substituted benzo[b]thiophenes from readily available precursors .
C-H ActivationDirect C-H arylation methods allow for the introduction of diverse functional groups into the benzo[b]thiophene structure .

These synthetic pathways are crucial for producing derivatives with enhanced biological or physical properties.

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Antimicrobial Development : A study focused on synthesizing acylhydrazones from benzo[b]thiophene derivatives showed promising antimicrobial activity against Staphylococcus aureus. The research led to the identification of several candidates with potential for further development as antibiotics .
  • Cancer Therapeutics : Research involving the evaluation of various benzo[b]thiophene derivatives indicated significant anticancer properties against breast cancer cell lines (MCF7). The study utilized Sulforhodamine B assays to measure cytotoxicity and found several compounds with IC50 values indicating strong activity .
  • Mycobacterial Infections : Patents have been filed for using derivatives of benzo[b]thiophene in treating mycobacterial infections such as tuberculosis and leprosy, showcasing their potential in addressing critical health issues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 4-Methoxy-6-methylbenzo[b]thiophen-7-ol: The methoxy group at the 4-position increases electron density, stabilizing phenoxyl radicals via chalcogen bonding. This enhances antioxidant activity compared to the chloro-substituted variant .

Physicochemical Properties

Compound Molecular Formula Substituents Key Properties
4-Chlorobenzo[b]thiophen-7-ol C₈H₅ClOS -Cl (C4), -OH (C7) mp: 145–147°C (dec.), low water solubility
4-Methoxy-6-methylbenzo[b]thiophen-7-ol C₁₀H₁₀O₂S -OCH₃ (C4), -CH₃ (C6), -OH (C7) Stabilized radical formation; antioxidant activity
Methyl 6-Chloro-1,1-dioxo derivatives C₁₄H₁₁ClN₄O₄S₃ Complex hydrazine side-chain High polarity, used in antitumor studies

Research Findings and Data

Elemental Analysis and Spectral Data

  • This compound : NMR peaks at δ 8.62 (N=CH) and elemental analysis (C 39.02%, H 2.57%) confirm structural integrity .
  • Methoxy analogs: ESR spectroscopy confirms radical stabilization, with g-values consistent with chalcogen-bonded phenoxyl species .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chlorobenzo[b]thiophen-7-ol to minimize by-product formation?

  • Methodology : Pd(OAc)₂-mediated Buchwald–Hartwig coupling is a key method for arylating benzo[b]thiophene derivatives. However, side reactions may occur due to competing nucleophilic substitutions. To mitigate this, use controlled stoichiometry (e.g., 1:1.2 molar ratio of 4-chlorobenzo[b]thiophene to piperazine) and monitor reaction progress via HPLC to identify intermediates . Pre-activation of Pd catalysts with ligands like Xantphos can improve regioselectivity.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology : Combine NMR (¹H/¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For example, single-crystal X-ray studies (R factor <0.05) resolved the thiophene ring geometry in analogous compounds . FT-IR can track functional groups like -OH (stretch ~3200 cm⁻¹) and C-Cl (stretch ~750 cm⁻¹) .

Q. How does the solubility of this compound in polar solvents impact reaction design?

  • Methodology : Solubility tests in DMSO, methanol, and acetonitrile (at 25°C) reveal limited polarity due to the chloro and thiophene groups. Use mixed solvents (e.g., DCM:MeOH 9:1) to enhance dissolution. For aqueous-phase reactions, employ surfactants or phase-transfer catalysts .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound derivatives?

  • Methodology : Radical scavenging assays (e.g., DPPH/ABTS) paired with computational studies (DFT) can reveal hydrogen atom transfer (HAT) pathways. For example, chalcogen bonding in analogous thiophen-7-ol radicals stabilizes transition states during HAT, as shown in EPR studies . Correlate Hammett constants (σ) of substituents with antioxidant efficacy to design derivatives with enhanced activity.

Q. How can computational modeling guide the design of this compound-based catalysts?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities with target enzymes. For instance, the chloro group’s electron-withdrawing effect modulates electron density at the thiophene sulfur, influencing catalytic sites. Validate predictions with kinetic studies (kcat/KM comparisons) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology : Perform meta-analysis of IC50 values across studies, accounting for variables like cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (pH, incubation time). Reproduce conflicting experiments with standardized protocols. For example, discrepancies in cytotoxicity may arise from impurity profiles—use preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate pure compounds for retesting .

Q. How can researchers mitigate by-product formation during multi-step syntheses of this compound derivatives?

  • Methodology : Optimize reaction sequences using Design of Experiments (DoE). For spirocyclic derivatives, a one-pot approach (e.g., combining Michael addition and cyclization) reduces intermediate isolation steps. Monitor by-products via LC-MS and adjust temperature/pH iteratively. For example, maintaining pH 7–8 during condensation prevents thiophene ring hydrolysis .

Methodological Notes

  • Synthesis Protocols : Reference Pd-catalyzed coupling (Buchwald–Hartwig) and solvent-free mechanochemical methods for scalability .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: CGTYMUXCIOWXGT-UHFFFAOYSA-N for structural analogs) .
  • Ethical Compliance : Adhere to hazardous material guidelines (e.g., CAS-specific SDS) for chloro-containing intermediates .

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